2,9-Dimethyldecane
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Overview
Description
2,9-Dimethyldecane is an organic compound with a chemical formula of C12H26. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the field of scientific research due to its unique properties and applications.
Scientific Research Applications
Catalysis and Synthesis
- 2,9-Dimethyldecane derivatives have been utilized in the synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene derivatives, with nano-TiO2 as a catalyst. This method features advantages like simplicity, short reaction times, and high yields (Khazaei et al., 2013).
Material Science
- In material science, 2,9-dimethyldiazaperopyrenium dication, derived from 2,9-dimethyldecane, aids in the exfoliation of graphite to graphene in water, showcasing its utility in nanotechnology and materials research (Sampath et al., 2013).
Chemotherapeutic Research
- Derivatives of 2,9-dimethyldecane have been explored in the discovery and development of natural product-derived chemotherapeutic agents. This involves bioactivity-directed isolation and characterization of active compounds (Lee, 2010).
Crystallography
- Crystallography studies of 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline, a related compound, have provided insights into molecular conformations and intermolecular interactions, relevant in the field of chemistry (Feng Jin-hu, 2014).
Metal Oxidation Catalysts
- 2,9-dimethyldecane derivatives are used to synthesize robust ligands for metal oxidation catalysts, highlighting their role in catalysis and chemical synthesis (Beer et al., 1993).
Electrocatalysis
- Cu(II) complexes with 2,9-dimethyl-1,10-phenanthroline ligands serve as electrocatalysts for the reduction of O2 and H2O2. The specific positioning of methyl groups alters the catalytic activity, showcasing applications in electrochemistry (Zhang & Anson, 1993).
Educational Research
- Experiments involving the preparation and characterization of compounds like dimethyl carbonate catalyzed by metal oxides demonstrate the applicability of 2,9-dimethyldecane derivatives in educational settings, particularly in physical chemistry teaching (He De-hua et al., 2006).
Mercury Sensing
- 2,9-dimethyl-1,10-phenanthroline (2,9-DMP) is used as a highly selective and fast responsive sensor for mercury(II), with potential applications in environmental monitoring and analytical chemistry (Shan et al., 2016).
Anti-Tumor Activity
- 2,9-Dimethyl-1,10-phenanthroline (2,9-DMP) has demonstrated potent anti-tumor activity, dependent on copper ions. This suggests its potential in cancer research and treatment (Mohindru et al., 1983).
properties
CAS RN |
1002-17-1 |
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Product Name |
2,9-Dimethyldecane |
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,9-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
HWISDPDDDUZJAW-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCC(C)C |
synonyms |
DECANE,2,9-DIMETHYL- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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